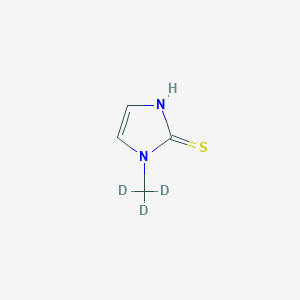
2',2'-Difluoro-2'-deoxyuridine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',2'-Difluoro-2'-deoxyuridine-13C,15N2' (DFDU-13C,15N2') is a fluorinated analog of the natural nucleoside 2'-deoxyuridine (dU), which is a pyrimidine base found in DNA and RNA. DFDU-13C,15N2' is a fluorescently labeled derivative of dU, which has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Radiosensitization in Cancer Therapy
2’,2’-Difluoro-2’-deoxyuridine, also known as Gemcitabine, is a potent radiosensitizer used in cancer therapy. It enhances the radiosensitivity of tumor cells, which is crucial for improving the efficacy of radiotherapy in treating cancers like glioblastoma . The compound’s ability to deplete deoxyadenosine triphosphate (dATP) pools through inhibition of ribonucleotide reductase is a key mechanism in this process .
Chemotherapy for Solid Tumors
Gemcitabine is an approved anticancer drug for the treatment of various solid tumors, including non-small cell lung, pancreatic, bladder, and breast cancers . Its metabolite, 2’,2’-Difluoro-2’-deoxyuridine, is a byproduct of its action and is extensively studied for its pharmacokinetics and bioavailability .
Modulation of Pharmacokinetics
The pharmacokinetics and metabolism of Gemcitabine can be modulated by co-administration with inhibitors like Tetrahydrouridine. This modulation can potentially improve the oral bioavailability of the drug, making it easier and cheaper to administer, and allowing for more flexible dosing schedules .
DNA Synthesis Inhibition
2’,2’-Difluoro-2’-deoxyuridine plays a role in the cytotoxicity of cancer drugs by inhibiting DNA synthesis. This can occur either through direct inhibition of DNA polymerases or mediated by diphosphate forms of the compound that inhibit ribonucleotide reductase .
Cell Cycle Progression Studies
The compound is used to study the role of cell cycle progression in radiosensitization. For instance, it has been shown that the induction of a G1 block in certain cell lines can prevent radiosensitization by 2’,2’-Difluoro-2’-deoxyuridine, highlighting the importance of cell cycle phases in response to cancer treatment .
Research on Drug Resistance
Understanding the mechanisms of drug resistance is crucial for developing more effective cancer treatments. 2’,2’-Difluoro-2’-deoxyuridine is used to investigate why certain cell lines are resistant to the cytotoxic effects of Gemcitabine and how this resistance can be overcome to enhance therapeutic outcomes .
Mécanisme D'action
Target of Action
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2, also known as dFdU-13C,15N2, is a labeled active compound
Mode of Action
It’s known that similar compounds often work by incorporating into the dna during replication, causing termination of the replication process .
Biochemical Pathways
Similar compounds are known to affect the dna replication pathway, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Similar compounds often result in cell cycle arrest and apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .
Propriétés
| { "Design of the Synthesis Pathway": [ "The synthesis of '2',2'-Difluoro-2'-deoxyuridine-13C,15N2' can be achieved by a multi-step process involving the modification of uracil.", "The starting material, uracil, is first converted to 5-iodouracil through iodination.", "5-iodouracil is then treated with a mixture of deuterium oxide and trifluoroacetic acid to yield 5-iodo-2'-deoxyuridine-13C,15N2'.", "The final step involves the introduction of fluorine atoms at the 2' position of the deoxyribose sugar using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield '2',2'-Difluoro-2'-deoxyuridine-13C,15N2'."], "Starting Materials": [ - "Uracil", - "Iodine", - "Deuterium oxide", - "Trifluoroacetic acid", - "Diethylaminosulfur trifluoride (DAST)"], "Reaction": [ - "Iodination of Uracil using iodine to yield 5-iodouracil.", - "Treatment of 5-iodouracil with a mixture of deuterium oxide and trifluoroacetic acid to yield 5-iodo-2'-deoxyuridine-13C,15N2'.", - "Introduction of fluorine atoms at the 2' position of the deoxyribose sugar using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield '2',2'-Difluoro-2'-deoxyuridine-13C,15N2'."] } | |
Numéro CAS |
1233921-75-9 |
Nom du produit |
2',2'-Difluoro-2'-deoxyuridine-13C,15N2 |
Formule moléculaire |
C₈¹³CH₁₀F₂¹⁵N₂O₅ |
Poids moléculaire |
267.16 |
Synonymes |
2’-Deoxy-2’,2’-difluorouridine-13C,15N2 ; 2’,2’-Difluorodeoxyuridine-13C,15N2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)


![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)
![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)



